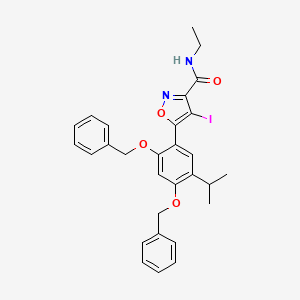

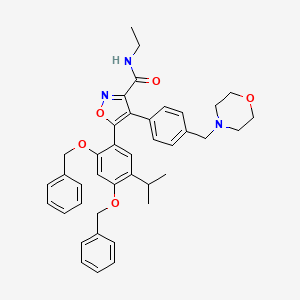

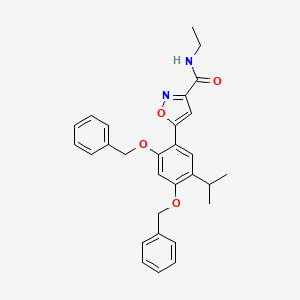

5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺

描述

The compound “5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each. It also has a phenyl ring substituted with isopropyl and benzyloxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and connectivity of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the benzyloxy groups might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .科学研究应用

电聚合和电致变色性质

Hsiao 和 Wang (2016) 的一项研究探索了氧化还原活性和电致变色聚(酰胺-胺)薄膜的制备。这涉及电聚合单体的合成,包括结构上与 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺相关的化合物。所得聚合物显示出电致变色和荧光性质,在固态下发出蓝光并具有可逆的电化学氧化过程 (Hsiao 和 Wang,2016)。

肽酰胺的固相合成

Albericio 和 Bárány (2009) 开发了一种使用聚合物负载的苯甲酰胺进行 C 端肽酰胺固相合成的的方法。这种方法与 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺等化合物的合成有关,它允许在温和条件下进行有效的肽链加工和最终裂解 (Albericio 和 Bárány,2009)。

有机发光二极管 (OLED) 性能

Wang 等人(2001 年)专注于合成和研究与 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺相关的化合物在 OLED 中的应用。他们使用这些化合物作为电子注入/空穴阻挡层制造了 LED,证明了器件效率和性能的显着提高 (Wang 等人,2001)。

基于多环柔性二羧酸的新型聚酰胺

Hsiao 和 Chang (1996) 的一项研究使用与 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺结构相似的二羧酸合成了新型芳香族聚酰胺。这些聚酰胺的特点是分子量高、溶于极性溶剂且具有良好的成膜性能,使其适用于各种工业应用 (Hsiao 和 Chang,1996)。

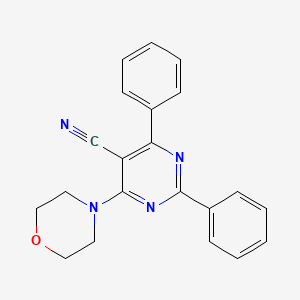

异噻唑并吡啶的合成

Youssef 等人(2012 年)报道了使用传统化学方法和现代微波技术合成异噻唑并吡啶。这项研究有助于了解相关化合物的化学行为,包括 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺,以及它们的潜在生物活性 (Youssef 等人,2012)。

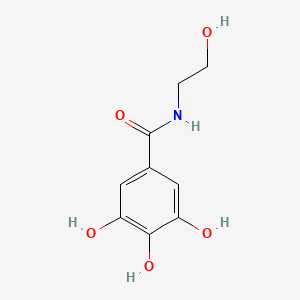

抑制肌苷一磷酸脱氢酶

Zatorski 等人(1996 年)合成了苯甲酰胺腺嘌呤二核苷酸,一种与 5-(2,4-双(苄氧基)-5-异丙苯基)-N-乙基异恶唑-3-甲酰胺相关的化合物。这项研究强调了其作为肌苷一磷酸脱氢酶抑制剂的潜力,肌苷一磷酸脱氢酶是嘌呤代谢中至关重要的酶 (Zatorski 等人,1996)。

未来方向

作用机制

Target of Action

The primary target of this compound is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It is involved in the proper folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

The compound acts as an inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, which is the geldanamycin binding site . This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins .

Biochemical Pathways

The inhibition of HSP90 affects multiple biochemical pathways. Key client proteins of HSP90 include AKT and ERK . The compound induces significant degradation of these proteins, disrupting their associated pathways . This can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .

Result of Action

The compound exhibits antiproliferative activity against multiple cancer cell lines . It induces significant degradation of the client proteins AKT and ERK . This leads to a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .

属性

IUPAC Name |

5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-4-30-29(32)25-16-28(35-31-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNKTGLEYAPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

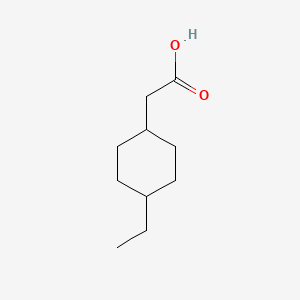

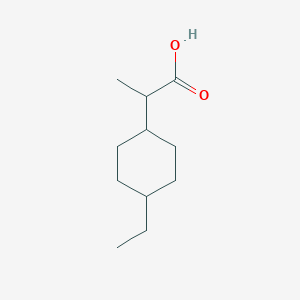

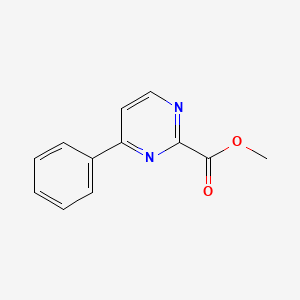

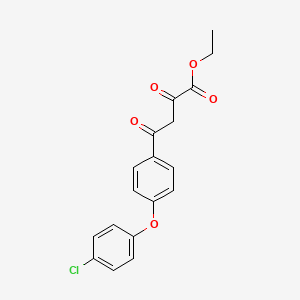

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)